molecular formula C28H29N3O7 B022970 14-Nbo-yohimbine CAS No. 109460-90-4

14-Nbo-yohimbine

Cat. No. B022970
M. Wt: 519.5 g/mol
InChI Key: ZDOVTMRFXLKGQV-IZUVYGNBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

14-Nbo-yohimbine is a chemical compound that has gained attention in recent years due to its potential therapeutic properties. It is a derivative of yohimbine, which is a natural alkaloid found in the bark of the African yohimbe tree. 14-Nbo-yohimbine has been studied extensively for its effects on the central nervous system and its potential applications in treating various health conditions.

Mechanism Of Action

The mechanism of action of 14-Nbo-yohimbine is not fully understood, but it is believed to involve its activity as an alpha-2 adrenoceptor antagonist. This means that it blocks the activity of certain receptors in the brain, leading to increased levels of neurotransmitters like norepinephrine and dopamine. These neurotransmitters are involved in regulating mood, motivation, and other aspects of brain function.

Biochemical And Physiological Effects

Research has shown that 14-Nbo-yohimbine has a range of biochemical and physiological effects. It has been shown to increase levels of certain neurotransmitters in the brain, including norepinephrine and dopamine. It has also been shown to increase blood flow and improve oxygenation in the brain. These effects are believed to contribute to its potential therapeutic properties.

Advantages And Limitations For Lab Experiments

One of the advantages of studying 14-Nbo-yohimbine in laboratory settings is that it can be synthesized relatively easily and in large quantities. This allows for controlled experiments and the ability to test its effects on a range of health conditions. However, one limitation is that its effects may vary depending on the specific health condition being studied, and more research is needed to fully understand its potential therapeutic properties.

Future Directions

There are several future directions for research on 14-Nbo-yohimbine. One area of interest is its potential as a treatment for addiction, particularly for opioid addiction. Studies have shown promising results in animal models, and further research is needed to explore its potential in human subjects. Another area of interest is its potential as a treatment for cognitive decline and dementia. Studies have shown that it may improve cognitive function and memory in animal models, and more research is needed to explore its potential in human subjects.
Conclusion:
In conclusion, 14-Nbo-yohimbine is a chemical compound with potential therapeutic properties. Its effects on the central nervous system have been studied extensively, and it has shown promise as a treatment for a range of health conditions. While more research is needed to fully understand its potential therapeutic properties, it represents an exciting area of research in the field of neuroscience and pharmacology.

Synthesis Methods

The synthesis of 14-Nbo-yohimbine involves a series of chemical reactions that transform yohimbine into its derivative form. The process typically involves the use of various reagents and solvents, and it requires careful monitoring of reaction conditions to ensure the desired product is obtained. While the synthesis method for 14-Nbo-yohimbine is complex, it has been successfully replicated in laboratory settings.

Scientific Research Applications

The scientific research on 14-Nbo-yohimbine has focused on its potential applications in treating a range of health conditions. Studies have explored its effects on the central nervous system, including its potential as a treatment for depression, anxiety, and addiction. It has also been studied for its potential to improve cognitive function and memory.

properties

CAS RN

109460-90-4

Product Name

14-Nbo-yohimbine

Molecular Formula

C28H29N3O7

Molecular Weight

519.5 g/mol

IUPAC Name

methyl (1R,15R,18S,19R,20S,21R)-18-hydroxy-21-(4-nitrobenzoyl)oxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate

InChI

InChI=1S/C28H29N3O7/c1-37-28(34)23-21(32)11-8-16-14-30-13-12-19-18-4-2-3-5-20(18)29-24(19)25(30)26(22(16)23)38-27(33)15-6-9-17(10-7-15)31(35)36/h2-7,9-10,16,21-23,25-26,29,32H,8,11-14H2,1H3/t16-,21-,22-,23-,25+,26+/m0/s1

InChI Key

ZDOVTMRFXLKGQV-IZUVYGNBSA-N

Isomeric SMILES

COC(=O)[C@H]1[C@H](CC[C@@H]2[C@@H]1[C@H]([C@H]3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O

SMILES

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O

Canonical SMILES

COC(=O)C1C(CCC2C1C(C3C4=C(CCN3C2)C5=CC=CC=C5N4)OC(=O)C6=CC=C(C=C6)[N+](=O)[O-])O

synonyms

14 beta-(4-nitrobenzoyloxy)yohimbine
14-(4-nitrobenzoyloxy)yohimbine
14-NBO-yohimbine

Origin of Product

United States

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